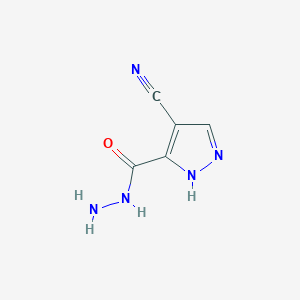

4-cyano-1H-pyrazole-3-carbohydrazide

Description

Significance of the Pyrazole (B372694) Scaffold in Contemporary Chemical Sciences

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.govnih.gov This designation stems from its presence in a multitude of clinically approved drugs and biologically active compounds. nih.govnih.gov The metabolic stability of the pyrazole nucleus contributes to its prevalence in drug design. mdpi.com

The versatility of the pyrazole scaffold allows for the development of compounds with a broad range of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties. nih.govresearchgate.netnih.gov A number of blockbuster drugs incorporate the pyrazole moiety, underscoring its therapeutic importance. nih.govnih.gov For instance, Celecoxib is a well-known anti-inflammatory drug, while Sildenafil is used for erectile dysfunction. nih.gov In the realm of oncology, pyrazole-based compounds have been developed as potent kinase inhibitors. nih.govmdpi.com

Beyond medicine, pyrazole derivatives are integral to agrochemicals, serving as herbicides, insecticides, and fungicides. nih.gov They also find applications in coordination chemistry and materials science, where their unique electronic properties are exploited. nih.govresearchgate.net The ability to readily functionalize the pyrazole ring at various positions allows for the fine-tuning of its physicochemical and biological properties, making it a highly adaptable building block in modern chemical sciences. researchgate.net

Overview of Carbohydrazide (B1668358) Derivatives as Pivotal Structures in Organic Synthesis and Medicinal Chemistry

Carbohydrazide derivatives, characterized by the -CONHNH2 functional group, are highly versatile building blocks in organic synthesis and are recognized as an important pharmacophore in medicinal chemistry. nih.govmdpi.com Their utility in synthesis stems from their ability to undergo a variety of chemical transformations, leading to the formation of a wide array of heterocyclic compounds, such as hydrazones and Schiff bases. nih.govnih.gov

The carbohydrazide moiety is a key structural feature in numerous compounds exhibiting a wide spectrum of biological activities. nih.govresearchgate.net These include antimicrobial, anticancer, anti-inflammatory, antiviral, and antitubercular properties. nih.govmdpi.com The presence of both a carbonyl and a hydrazine (B178648) group allows these molecules to act as effective ligands for metal ions and to participate in hydrogen bonding interactions with biological targets. nih.gov

The general synthetic route to carbohydrazides often involves the hydrazinolysis of corresponding esters. nih.gov This straightforward conversion makes a diverse range of carbohydrazide derivatives readily accessible for further chemical modification and biological screening. nih.gov Their importance is further highlighted by their use as intermediates in the production of agrochemicals, dyes, and polymers. nih.gov

Historical Context and Evolution of Pyrazole Synthesis Methodologies and their Relevance to Pyrazole Carbohydrazides

The history of pyrazole chemistry dates back to the late 19th century, with the German chemist Ludwig Knorr first synthesizing a pyrazole derivative in 1883. nih.govnih.gov One of the earliest and most fundamental methods for pyrazole synthesis is the Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. mdpi.comresearchgate.netmdpi.com Another classical approach is the Pechmann synthesis, which utilizes acetylene (B1199291) and diazomethane. nih.gov

Over the decades, these foundational methods have been refined and expanded upon, leading to a vast array of synthetic strategies for accessing the pyrazole core. nih.govmdpi.com The evolution of these methodologies has been driven by the need for greater efficiency, regioselectivity, and substrate scope. nih.gov Modern approaches to pyrazole synthesis include:

Multicomponent Reactions: These reactions involve the combination of three or more starting materials in a single step to form the pyrazole ring, offering a highly efficient and atom-economical approach. mdpi.comresearchgate.net

1,3-Dipolar Cycloadditions: This method involves the reaction of a 1,3-dipole, such as a diazo compound, with a dipolarophile, like an alkyne, to construct the pyrazole ring. mdpi.commdpi.com

Transition-Metal Catalysis: The use of transition metals, such as palladium and copper, has enabled novel and highly selective methods for pyrazole synthesis, including cross-coupling and C-H activation strategies. researchgate.net

These synthetic advancements are directly relevant to the preparation of pyrazole carbohydrazides. Since the carbohydrazide moiety is typically introduced via a hydrazine-containing starting material, any evolution in pyrazole synthesis that utilizes hydrazines can be adapted for the synthesis of pyrazole carbohydrazides. mdpi.com For example, the condensation of a suitably substituted hydrazine carbohydrazide with a 1,3-dicarbonyl compound would directly yield a pyrazole carbohydrazide.

Current Research Landscape and Emerging Trends Pertaining to 4-cyano-1H-pyrazole-3-carbohydrazide and Related Pyrazole Architectures

Current research into pyrazole carbohydrazides is heavily focused on the synthesis of novel derivatives and the evaluation of their biological activities, particularly as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.gov The incorporation of a cyano (-CN) group into the pyrazole ring, as seen in this compound, is a strategic design element. The cyano group is a versatile functional group that can participate in various chemical transformations and can also influence the electronic properties and binding interactions of the molecule with biological targets.

While extensive research specifically detailing the synthesis and applications of this compound is not widely available in dedicated publications, the broader landscape of cyano-substituted pyrazoles and pyrazole carbohydrazides is an active area of investigation. For instance, the synthesis of 5-amino-4-cyano-1H-pyrazole derivatives has been achieved through the reaction of aroylhydrazones with malononitrile (B47326), with the resulting compounds showing promising antimicrobial activity. nih.gov

Emerging trends in this field include:

Development of Multi-target Drugs: Researchers are exploring the potential of pyrazole carbohydrazide derivatives to act on multiple biological targets, which could lead to more effective treatments for complex diseases like cancer. mdpi.com

Green Synthesis Approaches: There is a growing emphasis on developing more environmentally friendly and sustainable methods for the synthesis of pyrazole derivatives, including the use of greener solvents and catalysts. mdpi.com

Computational Drug Design: In silico methods, such as molecular docking, are being increasingly used to predict the biological activity of novel pyrazole carbohydrazide derivatives and to guide their rational design. nih.gov

The synthesis of functionalized pyrazoles, including those with cyano and carbohydrazide moieties, continues to be a vibrant area of research with significant potential for the discovery of new therapeutic agents and advanced materials.

Interactive Data Table of Selected Pyrazole Derivatives and their Reported Activities

| Compound Name/Class | Key Structural Features | Reported Biological/Chemical Significance | Reference(s) |

| Celecoxib | Pyrazole, Sulfonamide | Anti-inflammatory (COX-2 inhibitor) | nih.gov |

| Sildenafil | Pyrazole, Piperazine | Erectile dysfunction treatment (PDE5 inhibitor) | nih.gov |

| Rimonabant | Pyrazole, Carbohydrazide | Cannabinoid receptor antagonist | nih.gov |

| Antipyrine | Pyrazolone (B3327878) | Antipyretic, analgesic, anti-inflammatory | nih.gov |

| Salicylaldehyde-pyrazole-carbohydrazide derivatives | Pyrazole, Carbohydrazide, Salicylaldehyde | Anticancer (induces apoptosis in A549 lung cancer cells) | nih.gov |

| 5-Amino-4-cyano-1H-pyrazole derivatives | Pyrazole, Cyano, Amino | Antimicrobial activity | nih.gov |

Structure

3D Structure

Properties

IUPAC Name |

4-cyano-1H-pyrazole-5-carbohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5N5O/c6-1-3-2-8-10-4(3)5(11)9-7/h2H,7H2,(H,8,10)(H,9,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVUNSGQOBVMFJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1C#N)C(=O)NN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363353 | |

| Record name | 4-cyano-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321574-31-6 | |

| Record name | 4-cyano-1H-pyrazole-3-carbohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies for 4 Cyano 1h Pyrazole 3 Carbohydrazide and Analogous Structures

Direct Synthesis Approaches to Pyrazole (B372694) Carbohydrazides

Direct approaches focus on introducing the carbohydrazide (B1668358) functional group onto a pre-existing pyrazole ring. This is typically achieved through reactions involving hydrazine (B178648) derivatives with pyrazole precursors containing suitable functional groups at the desired position.

A common and straightforward method for the synthesis of pyrazole carbohydrazides is the direct reaction of a corresponding pyrazole carboxylic acid ester with hydrazine hydrate (B1144303). This nucleophilic acyl substitution reaction, known as hydrazinolysis, typically involves heating the pyrazole ester with an excess of hydrazine hydrate, often in an alcoholic solvent like ethanol (B145695).

For instance, 5-amino-1-tosyl-1H-pyrazole-4-carbohydrazide was successfully synthesized by stirring the corresponding ethyl pyrazolocarboxylate with hydrazine hydrate in ethanol at room temperature. tandfonline.com However, the success of this direct hydrazinolysis can be substrate-dependent. In some cases, direct refluxing of a pyrazole ethyl ester with hydrazine hydrate has been reported as unsuccessful, failing to yield the desired carbohydrazide. researchgate.netumich.edu In such instances, alternative multi-step strategies are required.

Table 1: Examples of Hydrazinolysis for Pyrazole Carbohydrazide Synthesis This is an interactive data table. You can sort and filter the data.

| Pyrazole Precursor | Reagent | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| Ethyl 5-amino-1-tosyl-1H-pyrazole-4-carboxylate | Hydrazine hydrate | Ethanol | Room temp, 2h | 5-amino-1-tosyl-1H-pyrazole-4-carbohydrazide | 45% | tandfonline.com |

Condensation reactions provide another direct route to pyrazole carbohydrazides and their analogs. This approach involves reacting a pyrazole precursor, often a dicarbonyl compound or its equivalent, with a hydrazine derivative. The classic Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine, is a foundational example of this strategy. beilstein-journals.orgnih.govnih.govresearchgate.net

This methodology can be extended to synthesize complex pyrazoles. For example, a carbohydrazide derivative itself can be used as a building block. The condensation of a carbohydrazide with dicarbonyl compounds like acetylacetone (B45752) or ethyl acetoacetate (B1235776) can afford substituted pyrazoles. researchgate.net This demonstrates the versatility of condensation chemistry in building diverse pyrazole structures. The reaction of methylhydrazone with methyl benzoate (B1203000) in the presence of n-butyllithium also leads to the formation of pyrazoles, showcasing a condensation involving an ester. bohrium.com

Synthesis via Functional Group Interconversion and Cyclocondensation Reactions

When direct methods are not feasible, indirect routes involving the transformation of other functional groups or the construction of the pyrazole ring from acyclic precursors are employed. These methods offer greater flexibility in accessing complex pyrazole structures.

In cases where the direct hydrazinolysis of pyrazole esters is inefficient, a multi-step approach starting from a pyrazole carboxylic acid is often successful. researchgate.net This typically involves activating the carboxylic acid group, most commonly by converting it to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. chesci.comnih.gov The resulting highly reactive pyrazole-carboxylic acid chloride is then treated with hydrazine to furnish the desired carbohydrazide in good yields. chesci.com

Another strategy involves the intramolecular cyclization of a 5-benzamidopyrazole-4-carboxylic acid ethyl ester to form a pyrazolo[3,4-d]1,3-oxazin-4(1H)-one intermediate. This activated heterocyclic system can then be readily opened by hydrazine hydrate to yield the target pyrazole-4-carbohydrazide, overcoming the lack of reactivity of the initial ester. researchgate.netumich.edu

Table 2: Functional Group Interconversion Strategies This is an interactive data table. You can sort and filter the data.

| Starting Material | Intermediate | Reagents | Product | Reference |

|---|---|---|---|---|

| Pyrazole-3-carboxylic acids | Pyrazole-3-carboxylic acid chlorides | 1. SOCl₂ or (COCl)₂ 2. Hydrazine derivatives | 1H-pyrazole-3-carbohydrazides | chesci.comnih.gov |

The most versatile approach to substituted pyrazoles involves the construction of the heterocyclic ring from acyclic (non-cyclic) starting materials. This is typically achieved through a cyclocondensation reaction between a 1,3-dielectrophilic component and a hydrazine derivative. nih.gov

A widely used method is the reaction of β-ketoesters or other 1,3-dicarbonyl compounds with hydrazines, a reaction known as the Knorr synthesis. nih.govresearchgate.net This method is highly effective for producing a wide range of substituted pyrazoles. Variations of this strategy include the use of α,β-unsaturated ketones and aldehydes, which react with hydrazines to form pyrazoline intermediates that can be subsequently oxidized to the aromatic pyrazole ring.

Multicomponent reactions (MCRs) have emerged as highly efficient methods for the one-pot synthesis of complex pyrazoles from simple acyclic precursors. nih.gov These reactions combine multiple starting materials in a single step to build the target molecule, often with high atom economy and operational simplicity. For example, furan-2,3-diones react with various hydrazines to yield pyrazole-3-carboxylic acid-hydrazides. researchgate.net

Targeted Synthesis of 4-cyano-1H-pyrazole-3-carbohydrazide Specifics

The specific synthesis of this compound can be achieved by applying the general strategies outlined above. A logical and efficient synthetic route would involve the initial construction of a suitably substituted pyrazole ring followed by the introduction or modification of functional groups.

A plausible pathway begins with the cyclocondensation of hydrazine with an acyclic precursor like (E)-ethyl 2-cyano-3-ethoxyacrylate. This reaction directly constructs the pyrazole ring, yielding an intermediate such as ethyl 5-amino-1H-pyrazole-4-carboxylate. tandfonline.com Subsequent diazotization of the 5-amino group, followed by a Sandmeyer-type reaction, could be used to introduce the cyano group at the 3-position (if starting with a different precursor) and remove the amino group. However, a more direct route would start with a precursor already containing the cyano group in the correct arrangement.

For the target compound, a key precursor is a 3-carboxy or 3-carbalkoxy-4-cyano pyrazole. A highly relevant synthesis involves the reaction of ethoxymethylenemalononitrile (B14416) with a hydrazine. For example, reacting para-substituted phenylhydrazine (B124118) with ethoxymethylenemalononitrile in refluxing ethanol leads to the formation of 5-amino-1-(substituted-phenyl)-1H-pyrazole-4-carbonitrile. rsc.org

Based on these precedents, a proposed synthesis for this compound would start with the reaction of a precursor like ethyl 2-cyano-3-oxobutanoate with hydrazine. This cyclocondensation would form ethyl 4-cyano-3-methyl-1H-pyrazole-5-carboxylate. Functional group manipulation would then be required to convert the methyl group at position 3 to a carboxyl group and the carboxylate at position 5 to a hydrogen, which is a complex transformation.

A more direct and feasible route would involve:

Cyclocondensation: Reaction of hydrazine hydrate with a suitable acyclic precursor, such as a derivative of ethyl cyanoacetate, to form a pyrazole intermediate like ethyl 4-cyano-1H-pyrazole-3-carboxylate.

Hydrazinolysis: Treatment of the resulting pyrazole ester with hydrazine hydrate, likely by heating in ethanol, to convert the ester group into the desired carbohydrazide functionality, yielding this compound.

This two-step sequence leverages standard and well-documented reactions in pyrazole chemistry to efficiently access the target compound.

Strategies Employing 4-Cyanopyrazole Moieties as Building Blocks

A primary and logical approach to the synthesis of this compound involves the use of a pre-functionalized 4-cyanopyrazole core. This strategy typically begins with a pyrazole ring already bearing the cyano group at the 4-position and a carboxylic acid derivative, such as an ester, at the 3-position. The carbohydrazide is then formed in a subsequent step.

A common and well-established method for the synthesis of carbohydrazides is the reaction of a corresponding ester with hydrazine hydrate. nih.gov Therefore, a plausible synthetic route would start from an ethyl or methyl ester of 4-cyano-1H-pyrazole-3-carboxylic acid. This precursor, ethyl 4-cyano-1H-pyrazole-3-carboxylate, can be synthesized through various cyclocondensation reactions. For instance, the reaction of a suitably substituted β-ketoester with hydrazine is a classic method for forming the pyrazole ring. mdpi.com

The general reaction scheme is as follows:

Scheme 1: General Synthesis of this compound from a 4-cyanopyrazole-3-carboxylate precursor.

While direct literature on the synthesis of this compound is not abundant, the synthesis of analogous pyrazole-4-carbohydrazide derivatives has been reported. For example, new 1-phenyl- or 1-methyl-5-benzamidopyrazole-4-carbohydrazide derivatives were prepared in high yields (70–90%) from the corresponding pyrazolo[3,4-d]1,3-oxazin-4(1H)-one derivatives and hydrazine hydrate. umich.edu This highlights the general applicability of using hydrazine hydrate to form the carbohydrazide moiety on a pyrazole ring.

The synthesis of the necessary 4-cyanopyrazole precursors, such as 5-amino-1-arylpyrazole-4-carbonitriles, has been achieved through classical cyclocondensation reactions. encyclopedia.pub For example, the reaction of arylhydrazine hydrochlorides with 2-(ethoxymethyl)malononitrile in the presence of a base provides a straightforward route to these building blocks. encyclopedia.pub Once the 4-cyanopyrazole core with a suitable functional group at the 3-position is obtained, its conversion to the carbohydrazide is a standard procedure.

Application of Modern Synthetic Methodologies (e.g., Microwave-Assisted, Ultrasound-Assisted, Mechanochemical Synthesis)

Modern synthetic techniques such as microwave irradiation, ultrasound assistance, and mechanochemistry offer significant advantages over conventional heating methods, including reduced reaction times, increased yields, and often milder reaction conditions. These "green chemistry" approaches are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazoles.

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has been widely adopted for the rapid and efficient synthesis of various pyrazole derivatives. The Vilsmeier-Haack reaction, a common method for synthesizing 4-formylpyrazoles, has been successfully performed under microwave irradiation, offering advantages of operational simplicity and avoiding toxic reagents like POCl3. bohrium.com In one study, the microwave-assisted condensation of acetophenone (B1666503) and aromatic aldehydes to form chalcones, followed by cyclization with hydrazine hydrate, yielded pyrazole derivatives. nih.gov

A one-pot, multi-component microwave-assisted synthesis of 4H-pyrano[2,3-c]pyrazoles has also been reported, demonstrating the power of this technique for constructing complex heterocyclic systems in a single step with good yields. nanobioletters.com The reaction of ethyl acetoacetate, hydrazine hydrate, malononitrile (B47326), and various aromatic aldehydes in the presence of a catalytic amount of potassium t-butoxide under microwave irradiation was found to be significantly faster than the conventional method. nanobioletters.com

The synthesis of 4-amino-3-cyano-N-arylpyrazoles has been achieved using microwave activation for the key Thorpe–Ziegler cyclization step. rsc.org These examples strongly suggest that the synthesis of this compound, either through the initial pyrazole ring formation or the subsequent conversion of an ester to the carbohydrazide, could be significantly accelerated and improved by using microwave irradiation.

Interactive Data Table: Microwave-Assisted Synthesis of Pyrazole Derivatives

| Product | Starting Materials | Reaction Conditions | Yield (%) | Reference |

| Pyrazole-4-carbaldehydes | Hydrazones, Vilsmeier-Haack reagent | Microwave irradiation | High | bohrium.com |

| Pyrazole derivatives | Chalcone analogs, hydrazine hydrate, oxalic acid | Microwave irradiation | - | nih.gov |

| 4H-Pyrano[2,3-c]pyrazoles | Ethyl acetoacetate, hydrazine hydrate, malononitrile, aromatic aldehydes | Microwave irradiation, Potassium t-butoxide, Methanol | Good | nanobioletters.com |

| 4-Amino-3-cyano-N-arylpyrazoles | - | Microwave-assisted Thorpe–Ziegler cyclization | - | rsc.org |

Ultrasound-Assisted Synthesis:

Ultrasound irradiation is another green chemistry tool that enhances chemical reactions through the phenomenon of acoustic cavitation. This technique has been successfully applied to the synthesis of pyrazole derivatives. For instance, the synthesis of 1,5-disubstituted pyrazoles from α,β-unsaturated cyanoesters and phenyl hydrazine was achieved in high yields within 75-90 minutes under ultrasound irradiation at 60 °C. asianpubs.org The reaction rate was significantly enhanced compared to conventional methods. asianpubs.org

The synthesis of pyrazolone (B3327878) derivatives has also been accomplished using ultrasound, where the reaction of diazo compounds with hydrazine hydrate or phenylhydrazine proceeded in high yields. researchgate.net These findings indicate that ultrasound assistance could be a viable and efficient method for the synthesis of this compound, potentially leading to shorter reaction times and improved yields.

Interactive Data Table: Ultrasound-Assisted Synthesis of Pyrazole Derivatives

| Product | Starting Materials | Reaction Conditions | Yield (%) | Time | Reference |

| 1,5-Disubstituted pyrazoles | α,β-Unsaturated cyanoester, phenyl hydrazine | Ultrasound irradiation, 60 °C, Cu(I) catalyst | High | 75-90 min | asianpubs.org |

| Pyrazolone derivatives | Diazo compounds, hydrazine hydrate/phenylhydrazine | Ultrasound irradiation | High | - | researchgate.net |

Mechanochemical Synthesis:

While specific examples of mechanochemical synthesis for this compound were not found, this solvent-free technique is gaining traction for the synthesis of various organic compounds, including heterocycles. It involves the use of mechanical force (e.g., ball milling) to induce chemical reactions. Given its success in other areas of organic synthesis, mechanochemistry represents a promising avenue for the environmentally friendly and efficient synthesis of the target compound and its analogs.

Chemical Transformations and Derivatization of 4 Cyano 1h Pyrazole 3 Carbohydrazide

Reactions at the Hydrazide Moiety

The hydrazide functional group is a key site for cyclization and condensation reactions, leading to the formation of various five-membered heterocyclic rings and hydrazone derivatives.

Formation of Fused Heterocyclic Systems (e.g., 1,3,4-Oxadiazoles, 1,2,4-Triazoles, 1,3,4-Thiadiazoles)

The hydrazide moiety of 4-cyano-1H-pyrazole-3-carbohydrazide readily undergoes cyclization reactions with various one-carbon donors to yield important heterocyclic systems.

1,3,4-Oxadiazoles: Treatment of the carbohydrazide (B1668358) with reagents like carbon disulfide can lead to the formation of a 1,3,4-oxadiazole-thiol derivative. researchgate.net This transformation typically involves an initial reaction to form a thiocarbamate intermediate, which then undergoes intramolecular cyclization with the elimination of hydrogen sulfide. Another approach involves the cyclodehydration of semicarbazides, which can be formed from the hydrazide. luxembourg-bio.com The synthesis of 2,5-disubstituted 1,3,4-oxadiazoles can also be achieved through the coupling of acyl hydrazides with α-bromo nitroalkanes. rsc.org

1,2,4-Triazoles: The synthesis of 1,2,4-triazole (B32235) derivatives can be achieved by reacting the carbohydrazide with potassium thiocyanate (B1210189) to form an intermediate, which is then cyclized in a basic solution. researchgate.net The literature describes various methods for synthesizing 1,2,4-triazoles, including the Pellizzari and Einhorn-Brunner reactions, which involve the condensation of amides with acyl hydrazides and hydrazines with diacylamines, respectively. researchgate.net Microwave-assisted synthesis from hydrazines and formamide (B127407) offers a catalyst-free and efficient alternative. organic-chemistry.org

1,3,4-Thiadiazoles: The reaction of the parent carbohydrazide with carbon disulfide in an alkaline medium, followed by acidification, can yield the corresponding 5-substituted-1,3,4-thiadiazole-2-thiol. The formation of 2-amino-substituted 1,3,4-thiadiazoles can be achieved through a transition-metal-free condensation of thiosemicarbazide (B42300) with aldehydes, followed by iodine-mediated oxidative C-S bond formation. organic-chemistry.org The 1,3,4-thiadiazole (B1197879) ring is known for its stability and is a key component in many pharmacologically active molecules. nih.gov

Table 1: Synthesis of Fused Heterocyclic Systems

| Heterocycle | Reagents and Conditions | Reference |

|---|---|---|

| 1,3,4-Oxadiazole (B1194373) | Carbon disulfide | researchgate.net |

| 1,2,4-Triazole | Potassium thiocyanate, basic solution | researchgate.net |

| 1,3,4-Thiadiazole | Carbon disulfide, alkaline medium | N/A |

Condensation Reactions with Carbonyl Compounds to Yield Hydrazone Derivatives

The terminal amino group of the hydrazide moiety is nucleophilic and readily condenses with various carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazone derivatives. researchgate.net This reaction is a straightforward and efficient method for introducing a wide range of substituents, which can significantly influence the biological and chemical properties of the resulting molecules. The formation of these hydrazones is often a crucial step in the synthesis of more complex heterocyclic systems. For example, 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes undergo condensation with methyl ketones to form diaryl pyrazolylpropenones, which can then be cyclized with phenylhydrazine (B124118) to yield pyrazolyl pyrazoline derivatives. umich.edu

Modifications and Reactions Involving the Pyrazole (B372694) Ring System

The pyrazole ring itself, along with its cyano substituent, offers further opportunities for chemical modification.

Transformations of the Cyano Group at Position 4

The cyano group at the C4 position of the pyrazole ring is an important functional group that can undergo various transformations. While specific examples for this compound are not extensively detailed in the provided search results, general reactions of nitriles can be considered. These can include hydrolysis to a carboxylic acid or an amide, reduction to an amine, or participation in cycloaddition reactions. The presence of the cyano group influences the electronic properties of the pyrazole ring and can impact the reactivity of other positions. mdpi.com

Substitutions and Derivatizations on the Pyrazole Nitrogen Atom (N-alkylation, N-acylation)

The pyrazole ring contains a reactive nitrogen atom that can be readily alkylated or acylated.

N-alkylation: N-alkylation of pyrazoles can be achieved using various alkylating agents. A method utilizing trichloroacetimidate (B1259523) electrophiles and a Brønsted acid catalyst provides a means for N-alkylation under milder conditions, avoiding the need for strong bases or high temperatures. mdpi.comsemanticscholar.org This reaction allows for the introduction of benzylic, phenethyl, and benzhydryl groups onto the pyrazole nitrogen. mdpi.com

N-acylation: N-acylation can be accomplished using acylating agents such as acid chlorides or anhydrides. nih.gov For instance, the reaction of 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile with chloroacetyl chloride results in the formation of 2-chloro-N-(4-cyano-3-(cyanomethyl)-1H-pyrazol-5-yl)acetamide. mdpi.com Green chemistry approaches for N-acylation include microwave-assisted synthesis and reactions in a ball mill, which can provide high yields with minimal solvent use. nih.gov

Table 2: Derivatizations on the Pyrazole Nitrogen Atom

| Reaction | Reagents and Conditions | Product Type | Reference |

|---|---|---|---|

| N-alkylation | Trichloroacetimidates, Brønsted acid | N-alkyl pyrazoles | mdpi.comsemanticscholar.org |

| N-acylation | Chloroacetyl chloride, reflux | N-acyl pyrazole | mdpi.com |

| N-acylation | 1,3-diketones, ball mill, H₂SO₄ | N-acyl pyrazoles | nih.gov |

Annulation and Ring-Closure Reactions Leading to Novel Fused Systems

This compound serves as a building block for the synthesis of various fused pyrazole systems. These reactions often involve the participation of both the hydrazide moiety and a reactive group on the pyrazole ring, leading to the formation of bicyclic and polycyclic heterocyclic compounds. For example, 5-aminopyrazoles are extensively used in the design and synthesis of fused pyrazoloazines. ekb.eg The cyclocondensation of 5-aminopyrazoles with bifunctional reagents is a common strategy for preparing pyrazolo[1,5-a]pyrimidines. ekb.eg Ring closure reactions of hydrazides of substituted malonic acids can also lead to the formation of pyrazole derivatives. nih.gov

Formation of Pyrazolo-pyridone and Pyrazolochromene Derivatives

The synthesis of pyrazolo-pyridone derivatives, specifically 4-arylpyrazolo[3,4-b]pyridin-6-ones, can be achieved from 5-aminopyrazoles, which are structurally analogous to the proposed 3-amino-4-cyanopyrazole intermediate. An effective one-pot strategy involves the reaction of 5-aminopyrazoles with 4-arylidene-2-phenyloxazol-5(4H)-ones (azlactones) under solvent-free conditions. This is followed by the elimination of a benzamide (B126) molecule in a superbasic medium, such as potassium tert-butoxide in DMSO, to yield the desired pyrazolo[3,4-b]pyridin-6-ones. nih.gov This method offers a straightforward route to these fused systems, which are of interest for their potential biological activities. nih.gov

Another approach to pyrazolo[3,4-b]pyridones involves the acid-catalyzed condensation of aminopyrazoles with ketoesters. nih.gov However, this method can sometimes result in lower yields. nih.gov A two-stage synthesis has also been reported, which begins with the three-component condensation of aminopyrazoles, Meldrum's acid, and aromatic aldehydes, followed by oxidation of the intermediate. nih.gov

While specific examples starting directly from this compound are not prevalent in the literature, the established reactivity of aminopyrazoles provides a strong basis for its potential as a precursor to pyrazolo-pyridones following its conversion to 3-amino-4-cyanopyrazole.

Information regarding the synthesis of pyrazolochromene derivatives from this compound or its amino derivative is not extensively documented in readily available literature.

Synthesis of Pyrazolo[1,5-a]pyrimidine (B1248293) and Related Heterocycles

The synthesis of pyrazolo[1,5-a]pyrimidines from 3-amino-4-cyanopyrazole is a well-established transformation. These reactions capitalize on the nucleophilicity of the amino group and the endocyclic nitrogen of the pyrazole ring, which react with various 1,3-dielectrophiles to form the fused pyrimidine (B1678525) ring.

One common method involves the condensation of 3-aminopyrazoles with β-dicarbonyl compounds. This reaction can be catalyzed by either acid or base and involves the initial nucleophilic attack of the exocyclic amino group on one of the carbonyl carbons, followed by cyclization and dehydration to form the pyrazolo[1,5-a]pyrimidine core. nih.gov

Microwave-assisted synthesis has also been employed for the regioselective synthesis of functionalized pyrazolo[1,5-a]pyrimidines. For instance, the reaction of 5-amino-1H-pyrazoles with 3-oxo-2-(2-arylhydrazinylidene)butanenitriles under solvent-free microwave irradiation leads to high yields of 6-(aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines in a short reaction time. nih.gov

Another versatile approach is the reaction of 3-aminopyrazoles with enaminonitriles. For example, the reaction of 3-amino-5-aryl-1H-pyrazole-4-carbonitriles with enaminonitriles under microwave irradiation and solvent-free conditions proceeds regiospecifically to afford 5-substituted pyrazolo[1,5-a]pyrimidine-3-carbonitrile (B1581683) derivatives in good yields. mdpi.com

The table below summarizes the synthesis of various pyrazolo[1,5-a]pyrimidine derivatives from aminopyrazole precursors.

| Starting Aminopyrazole | Reagent | Conditions | Product | Reference |

| 3-Amino-5-aryl-1H-pyrazole-4-carbonitriles | Enaminonitrile | Microwave, solvent-free | 5-Substituted pyrazolo[1,5-a]pyrimidine-3-carbonitriles | mdpi.com |

| 5-Amino-1H-pyrazoles | 3-Oxo-2-(2-arylhydrazinylidene)butanenitriles | Microwave, solvent-free | 6-(Aryldiazenyl)pyrazolo[1,5-a]pyrimidin-7-amines | nih.gov |

| 3-Substituted-5-amino-1H-pyrazoles | Cyclic β-dicarbonyl compounds | Not specified | Cyclopentapyrazolo[1,5-a]pyrimidines | nih.gov |

Generation of Pyrazolo[3,4-d]pyrimidine and Other Fused Ring Systems

The pyrazolo[3,4-d]pyrimidine scaffold, an isomer of pyrazolo[1,5-a]pyrimidine, is also accessible from 3-amino-4-cyanopyrazole. The synthesis of these purine (B94841) analogs often involves the reaction of the aminopyrazole with a one-carbon synthon, which forms the C4 of the pyrimidine ring.

A widely used method for the synthesis of pyrazolo[3,4-d]pyrimidines is the reaction of 3-amino-4-cyanopyrazole with formamide. google.com This reaction provides a direct route to 4-aminopyrazolo[3,4-d]pyrimidines. Alternatively, reaction with urea (B33335) or thiourea (B124793) can lead to the corresponding pyrazolo[3,4-d]pyrimidin-4-ones or -thiones. google.com

The versatility of the aminopyrazole precursor allows for the synthesis of a variety of substituted pyrazolo[3,4-d]pyrimidines. For instance, cyclization of an ortho-amino ester of a pyrazole with various aliphatic or aromatic nitriles, either through conventional heating or microwave-assisted synthesis, yields 1,6-substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones. nih.gov

The table below presents examples of the synthesis of pyrazolo[3,4-d]pyrimidine derivatives from aminopyrazole precursors.

| Starting Aminopyrazole Derivative | Reagent | Conditions | Product | Reference |

| 3-Amino-4-cyanopyrazole | Formamide | Not specified | 4-Aminopyrazolo[3,4-d]pyrimidine | google.com |

| 3-Amino-4-cyanopyrazole | Urea | Not specified | Pyrazolo[3,4-d]pyrimidin-4-one | google.com |

| Ortho-amino ester of 1-(2,4-dinitrophenyl)pyrazole | Aliphatic/aromatic nitriles | Conventional heating or microwave | 1,6-Substituted-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones | nih.gov |

The chemical transformations of this compound, particularly through its conversion to 3-amino-4-cyanopyrazole, provide a rich platform for the synthesis of a diverse range of fused pyrazole heterocycles with significant potential in various fields of chemistry and pharmacology.

Advanced Spectroscopic and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for elucidating the molecular structure of 4-cyano-1H-pyrazole-3-carbohydrazide by providing detailed information about the hydrogen (¹H) and carbon (¹³C) atomic environments.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons in the molecule. The pyrazole (B372694) ring proton (H5) would typically appear as a singlet in the aromatic region of the spectrum. The proton on the pyrazole nitrogen (N1-H) and the protons of the carbohydrazide (B1668358) group (-CONHNH₂) are expected to appear as broad singlets that are exchangeable with deuterium (B1214612) oxide (D₂O). The chemical shifts for NH protons in similar pyrazole-hydrazide structures have been observed over a wide range, sometimes appearing as far downfield as 12.99 ppm. nih.gov

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides insight into the carbon framework. Signals are anticipated for the three distinct carbon atoms of the pyrazole ring (C3, C4, and C5). Additionally, characteristic signals for the carbon of the cyano group (-C≡N) and the carbonyl carbon (-C=O) of the hydrazide moiety would be present. In related pyrazole structures, the pyrazole ring carbons resonate at various shifts, for example, a tertiary carbon can appear around 105.97 ppm, while quaternary carbons can be found between 140.19 and 145.81 ppm. nih.gov The carbonyl carbon signal typically appears further downfield, with values around 155-163 ppm being reported for similar compounds. nih.gov

| Nucleus | Expected Chemical Shift Range (δ, ppm) | Description |

|---|---|---|

| ¹H | ~7.5 - 8.5 | Pyrazole ring CH (H5), singlet |

| ¹H | Broad, variable | Pyrazole NH, CONH, NH₂ protons (D₂O exchangeable) |

| ¹³C | ~150 - 165 | Carbonyl carbon (C=O) |

| ¹³C | ~90 - 150 | Pyrazole ring carbons (C3, C4, C5) |

| ¹³C | ~115 - 120 | Cyano carbon (C≡N) |

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR)) for Functional Group Identification and Conformational Insights

Fourier Transform Infrared (FTIR) spectroscopy is employed to identify the key functional groups within this compound by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FTIR spectrum is expected to display several characteristic absorption bands. The stretching vibrations of the N-H bonds in both the pyrazole ring and the hydrazide group would appear in the region of 3100-3400 cm⁻¹. The sharp and intense absorption band characteristic of the cyano group (C≡N) stretch is anticipated around 2200-2240 cm⁻¹. The carbonyl (C=O) stretching vibration of the carbohydrazide, known as the Amide I band, typically produces a strong absorption in the range of 1640-1680 cm⁻¹. Furthermore, the N-H bending vibration (Amide II band) from the hydrazide moiety is expected to be observed around 1550-1620 cm⁻¹. For various pyrazole derivatives, characteristic absorption bands for NH groups have been noted, along with strong carbonyl absorptions. arkat-usa.orgrsc.org

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Pyrazole, Hydrazide) | Stretching | 3100 - 3400 |

| C≡N (Cyano) | Stretching | 2200 - 2240 |

| C=O (Carbonyl) | Stretching (Amide I) | 1640 - 1680 |

| N-H (Hydrazide) | Bending (Amide II) | 1550 - 1620 |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of this compound, as well as to gain structural information from its fragmentation patterns. The compound has a molecular formula of C₅H₅N₅O and a monoisotopic mass of approximately 151.05 Da.

Upon ionization, the molecule is expected to show a prominent molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺) corresponding to its mass. The subsequent fragmentation would likely involve characteristic losses of small, stable molecules. Analysis of the simpler, related structure 4-cyanopyrazole indicates that a primary fragmentation pathway involves the elimination of hydrogen cyanide (HCN). researchgate.net For this compound, fragmentation could also occur at the carbohydrazide side chain, leading to the loss of entities such as NHNH₂, CONHNH₂, or related fragments.

| m/z Value | Possible Identity | Description |

|---|---|---|

| ~151 | [C₅H₅N₅O]⁺ | Molecular Ion (M⁺) |

| ~124 | [M - HCN]⁺ | Loss of hydrogen cyanide from the ring |

| ~92 | [M - CONHNH₂]⁺ | Loss of the carbohydrazide group |

X-ray Crystallography for Unambiguous Absolute Structure and Detailed Conformational Analysis

X-ray crystallography provides the most definitive structural information, revealing the precise three-dimensional arrangement of atoms and molecules in the solid state. By growing a suitable single crystal of this compound, its absolute structure can be determined.

This technique yields precise data on bond lengths, bond angles, and torsion angles. The pyrazole ring is expected to be largely planar. The analysis would also reveal the conformation of the carbohydrazide substituent relative to the pyrazole ring. Crucially, X-ray crystallography elucidates the intermolecular interactions that govern the crystal packing, such as hydrogen bonds. The N-H groups of the pyrazole and the carbohydrazide moiety can act as hydrogen bond donors, while the carbonyl oxygen, cyano nitrogen, and pyrazole ring nitrogens can act as acceptors, leading to the formation of extended supramolecular networks. Crystallographic studies on related pyrazole compounds have confirmed such intermolecular hydrogen bonding patterns, which significantly influence the physical properties of the material. mdpi.comresearchgate.net

| Parameter | Information Obtained |

|---|---|

| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the repeating crystal unit |

| Space Group | Symmetry of the crystal lattice |

| Atomic Coordinates | Precise 3D position of each atom |

| Bond Lengths & Angles | Definitive molecular geometry |

| Intermolecular Interactions | Details of hydrogen bonding and other non-covalent contacts |

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic properties of molecules. For derivatives of 4-cyano-1H-pyrazole-3-carbohydrazide, DFT calculations, often using the B3LYP hybrid functional with various basis sets (e.g., 6-311++G**), provide detailed information on the molecule's geometry, orbital energies, charge distribution, and spectroscopic characteristics. nih.govnih.gov

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional conformation of a molecule. For pyrazole-based compounds, DFT calculations are used to predict bond lengths, bond angles, and dihedral angles in the ground state. nih.gov Studies on structurally similar pyrazole (B372694) carbohydrazide (B1668358) derivatives show that the calculated geometric parameters are typically in close agreement with experimental data obtained from X-ray crystallography. nih.govresearchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter; a smaller gap suggests higher reactivity. nih.gov

In studies of pyrazole derivatives, the HOMO is often localized on the pyrazole ring and the hydrazone function, while the LUMO's charge distribution may be centered on other parts of the molecule, such as attached aromatic rings or the hydrazone moiety. nih.gov The HOMO-LUMO gap for this class of compounds typically falls in the range of 4 to 5 eV. nih.govresearchgate.net This information is used to calculate global reactivity descriptors like chemical hardness (η), softness (S), electronegativity (χ), and the electrophilicity index (ω), which quantify the molecule's stability and reactivity. nih.govresearchgate.net

Table 1: Representative Quantum Chemical Parameters for Pyrazole Derivatives This table contains representative data from related pyrazole compounds to illustrate typical values.

| Parameter | Description | Typical Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.0 to -7.0 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -1.5 to -2.5 |

| Energy Gap (ΔE) | Difference between ELUMO and EHOMO | 4.0 to 5.0 |

| Hardness (η) | Resistance to change in electron distribution | ~2.0 to 2.5 |

| Softness (S) | Reciprocal of hardness, indicates reactivity | ~0.4 to 0.5 |

| Electronegativity (χ) | Tendency to attract electrons | ~3.7 to 4.7 |

Molecular Electrostatic Potential (MEP) mapping is a visualization tool that illustrates the charge distribution on the molecule's surface, predicting sites for electrophilic and nucleophilic attack. asrjetsjournal.org The MEP map uses a color scale where red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, and blue indicates regions of low electron density (positive potential), which are prone to nucleophilic attack. researchgate.net

For a molecule like this compound, MEP maps would be expected to show significant negative potential (red/yellow) around the nitrogen atom of the cyano group and the oxygen and nitrogen atoms of the carbohydrazide moiety, identifying them as key sites for hydrogen bonding and coordination. nih.govresearchgate.net Conversely, the hydrogen atoms of the pyrazole NH and the carbohydrazide NH-NH2 groups would exhibit positive potential (blue), marking them as hydrogen bond donor sites.

Theoretical vibrational analysis using DFT is a powerful method for interpreting and assigning experimental infrared (IR) and Raman spectra. iu.edu.sa By calculating the harmonic vibrational frequencies, researchers can assign specific spectral bands to the stretching, bending, and torsional modes of the molecule's functional groups. researchgate.net

For pyrazole carbohydrazide derivatives, characteristic vibrational modes are well-documented. researchgate.netresearchgate.net The N-H stretching vibrations of the pyrazole ring and the carbohydrazide group typically appear in the 3100-3300 cm⁻¹ region. researchgate.net The C=O stretching of the carbohydrazide is a strong, characteristic band found around 1690-1710 cm⁻¹. The C≡N stretching of the cyano group is also a distinct feature. These theoretical predictions aid in the structural confirmation of newly synthesized compounds. asrjetsjournal.org

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in Pyrazole Carbohydrazide Derivatives

| Functional Group | Vibrational Mode | Typical Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Pyrazole) | Stretching | 3180 - 3250 |

| N-H (Carbohydrazide) | Stretching | 3150 - 3230 |

| C-H (Aromatic) | Stretching | 3000 - 3150 |

| C=O (Amide I) | Stretching | 1690 - 1715 |

| C=N (Pyrazole) | Stretching | 1550 - 1600 |

| N-N | Stretching | 1100 - 1150 |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. icm.edu.pl The stabilization energy (E2) associated with these interactions quantifies their significance.

Molecular Docking and Ligand-Target Interaction Studies (in silico)

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it interacts with a target protein. nanobioletters.com For pyrazole derivatives, docking studies are widely used to screen for potential inhibitors of various enzymes and receptors, such as kinases, cannabinoid receptors (CB1), and carbonic anhydrases. nih.govnih.govnih.gov

In these simulations, this compound or its analogues are placed into the active site of a target protein. The software then calculates the most favorable binding poses and estimates the binding energy (often in kcal/mol), with lower values indicating stronger binding. nih.gov

Studies on related pyrazole-3-carbohydrazides consistently show that the carbohydrazide moiety is a critical pharmacophore, frequently forming hydrogen bonds with key amino acid residues (like Lysine) in the protein's active site via its carbonyl oxygen and NH groups. nih.gov The pyrazole ring and cyano group can also participate in hydrophobic or π-stacking interactions. These in silico studies are instrumental in rational drug design, helping to identify promising lead compounds for further experimental validation. ijpbs.comresearchgate.net

Table 3: Summary of Molecular Docking Studies for Various Pyrazole Derivatives

| Pyrazole Derivative Class | Protein Target | Reported Binding Energy (kcal/mol) | Key Interactions Observed |

|---|---|---|---|

| 1,5-Diaryl Pyrazoles | Cannabinoid Receptor 1 (CB1) | -8.0 to -10.5 | H-bond with Lys192, hydrophobic interactions. nih.gov |

| Pyrano[2,3-c] Pyrazoles | SARS-CoV-2 Main Protease (Mpro) | -6.0 to -7.5 | H-bond interactions within the active site. nanobioletters.com |

| Pyrazole Carboxamides | Carbonic Anhydrase (hCA I & II) | -7.0 to -9.0 | Interactions with active site amino acids. nih.gov |

| General Pyrazole Derivatives | Receptor Tyrosine Kinases (e.g., VEGFR-2) | -8.5 to -10.1 | H-bonds and van der Waals forces. nih.gov |

Prediction of Binding Modes and Interaction Energies with Model Biological Receptors

While specific molecular docking studies for this compound are not extensively documented in publicly available literature, the binding modes and interaction energies of analogous pyrazole derivatives have been investigated against various biological targets. These studies offer insights into the potential interactions that this compound might engage in.

For instance, molecular docking studies of a series of pyrazole derivatives have been conducted to explore their binding to protein targets. nih.govresearchgate.net In a study involving pyrazole derivatives and protein kinases, which are crucial in cancer and other diseases, specific binding interactions were predicted. For one of the docked molecules, 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole, a minimum binding energy of -10.09 kJ/mol was calculated with the VEGFR-2 protein target. researchgate.net Another derivative, 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole, exhibited a binding energy of -8.57 kJ/mol with the Aurora A protein target. researchgate.net A third compound, 3-(4-chlorophenyl)-N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl)-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide, showed a binding energy of -10.35 kJ/mol with the CDK2 protein target. researchgate.net These interactions are often characterized by hydrogen bonds and hydrophobic interactions within the receptor's active site. researchgate.net

In another computational study, pyrazole derivatives were investigated as potential inhibitors for targets related to cancer therapeutics. nih.gov For example, one pyrazole derivative, designated as M74, displayed a binding affinity score of -9.2 kcal/mol with the c-Kit protein. nih.gov Another derivative, M36, showed a binding affinity of -9.7 kcal/mol with the C-RAF protein. nih.gov Furthermore, with the CYP17 protein, binding affinities for a series of pyrazole derivatives ranged from -3.7 to -10.4 kcal/mol. nih.gov

These studies on analogous compounds suggest that the pyrazole core, along with its substituents, plays a crucial role in the binding affinity and orientation within a receptor's binding pocket. The cyano and carbohydrazide moieties of this compound would be expected to participate in hydrogen bonding and other polar interactions, significantly influencing its binding mode and energy.

Table 1: Predicted Binding Energies of Analogous Pyrazole Derivatives with Model Biological Receptors

| Pyrazole Derivative | Biological Target | Predicted Binding Energy (kJ/mol) |

|---|---|---|

| 2-(4-chlorophenyl)-5-(3-(4-chlorophenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | VEGFR-2 | -10.09 researchgate.net |

| 2-(4-methoxyphenyl)-5-(3-(4-methoxyphenyl)-5-methyl-1-phenyl-1H-pyrazol-4-yl)-1,3,4-thiadiazole | Aurora A | -8.57 researchgate.net |

Table 2: Predicted Binding Affinities of Analogous Pyrazole Derivatives with Cancer-Related Protein Targets

| Pyrazole Derivative | Biological Target | Predicted Binding Affinity (kcal/mol) |

|---|---|---|

| M74 | c-Kit | -9.2 nih.gov |

| M36 | C-RAF | -9.7 nih.gov |

Conformational Analysis within Model Binding Pockets

The conformational flexibility of a molecule is a key determinant of its ability to bind effectively to a biological receptor. Computational methods allow for the exploration of the conformational landscape of a molecule, both in isolation and within the constraints of a binding pocket.

Molecular dynamics simulations of pyrazole derivatives within protein active sites have shown that these molecules can adopt stable conformations, indicating a good fit. nih.gov For instance, a simulation of a pyrazole derivative M36 complexed with C-RAF protein showed that the protein maintained a stable conformation throughout the simulation, with no significant fluctuations in the root-mean-square deviation (RMSD) of the protein backbone or the ligand. nih.gov This stability suggests that the compound remains securely bound in a specific conformation within the active site. nih.gov

The conformational behavior of this compound within a binding pocket would be influenced by the rotational freedom around the bond connecting the carbohydrazide group to the pyrazole ring, as well as the potential for intramolecular hydrogen bonding. The planarity of the pyrazole ring and the orientation of the cyano group would also play a significant role in its interactions with a receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling (focused on structural and reactivity parameters)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds.

For pyrazole derivatives, various QSAR studies have been conducted to understand the structural features that govern their biological activities. These studies often employ a range of molecular descriptors related to the compounds' structural and reactivity parameters.

Commonly used structural descriptors in QSAR models of pyrazole derivatives include:

Topological descriptors: These describe the connectivity of atoms in a molecule, such as branching and shape.

Geometrical descriptors: These relate to the three-dimensional arrangement of the atoms, including molecular volume and surface area.

Electronic descriptors: These quantify the electronic properties of the molecule, such as dipole moment, partial charges, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is often correlated with chemical reactivity.

Reactivity parameters derived from quantum chemical calculations are also frequently incorporated into QSAR models. These can include:

Chemical potential: A measure of the tendency of a molecule to gain or lose electrons.

Hardness and softness: These concepts from density functional theory relate to the resistance of a molecule to changes in its electron distribution.

Electrophilicity index: This parameter quantifies the ability of a molecule to accept electrons.

In a QSAR study of pyrazole derivatives, it was found that structural modifications significantly influence their biological activity. nih.gov For example, the introduction of different substituents on the pyrazole ring can alter the lipophilicity and electronic properties of the molecule, which in turn affects its interaction with biological targets. nih.gov

While a specific QSAR model for this compound has not been reported, the principles from existing models for pyrazole derivatives can be applied. The presence of the electron-withdrawing cyano group and the hydrogen-bonding capable carbohydrazide moiety would be expected to be significant contributors to any QSAR model developed for this class of compounds.

Table 3: Common Structural and Reactivity Parameters in QSAR Models of Pyrazole Derivatives

| Parameter Type | Examples |

|---|---|

| Structural Descriptors | |

| Topological | Molecular connectivity indices, Wiener index |

| Geometrical | Molecular volume, Surface area, Ovality |

| Electronic | Dipole moment, Partial charges, HOMO/LUMO energies |

| Reactivity Parameters |

4 Cyano 1h Pyrazole 3 Carbohydrazide As a Versatile Synthetic Intermediate

Applications in the Construction of Diverse Heterocyclic Compound Libraries

The carbohydrazide (B1668358) functional group (-CONHNH₂) of 4-cyano-1H-pyrazole-3-carbohydrazide is a particularly useful handle for constructing new heterocyclic rings through cyclocondensation reactions. This process typically involves the reaction of the hydrazide with bifunctional reagents, leading to the formation of five- or six-membered rings fused to or substituted on the pyrazole (B372694) core.

Key applications include the synthesis of:

1,3,4-Oxadiazoles: Reaction with reagents like carbon disulfide or triethyl orthoformate can lead to the formation of a 1,3,4-oxadiazole (B1194373) ring. These derivatives are of significant interest in medicinal chemistry.

1,2,4-Triazoles: Treatment with isothiocyanates followed by cyclization is a common route to produce pyrazole-substituted 1,2,4-triazolethiones.

Pyrazolo[3,4-d]pyrimidines: Cyclocondensation with compounds such as urea (B33335), thiourea (B124793), or formamide (B127407) can furnish the fused pyrazolo[3,4-d]pyrimidine system, a scaffold found in numerous biologically active molecules.

Schiff Bases and subsequent heterocycles: The terminal amino group of the hydrazide readily condenses with various aldehydes and ketones to form Schiff bases (hydrazones). These intermediates can be further cyclized to yield other heterocyclic systems like 1,3-thiazolidinones upon reaction with reagents such as thioglycolic acid.

The following table summarizes the synthesis of various heterocyclic systems starting from a pyrazole carbohydrazide core.

| Starting Material Core | Reagent | Resulting Heterocyclic System |

| Pyrazole-carbohydrazide | Aldehydes/Ketones | Schiff Base (Hydrazone) |

| Pyrazole-carbohydrazide | Carbon Disulfide | 1,3,4-Oxadiazole |

| Pyrazole-carbohydrazide | Formamide | Pyrazolo[3,4-d]pyrimidine |

| Pyrazole-carbohydrazide | Isothiocyanates | 1,2,4-Triazole (B32235) |

Strategies for Expanding Molecular Complexity and Structural Diversity from the Core Pyrazole Carbohydrazide Framework

Expanding the molecular complexity from the this compound framework involves leveraging its distinct reactive centers to introduce new functional groups, build additional rings, or create more elaborate three-dimensional structures.

Key strategies include:

Derivatization of the Carbohydrazide Moiety: As mentioned, the formation of hydrazones by reacting the carbohydrazide with various aldehydes is a primary strategy. nih.gov This simple condensation reaction introduces significant diversity based on the structure of the aldehyde used. These hydrazone derivatives themselves are a class of compounds with diverse applications and can act as ligands for metal complexes. nih.gov

Intramolecular Cyclization: The cyano group at the 4-position can participate in cyclization reactions with adjacent functional groups. For instance, Thorpe-Ziegler type reactions can be employed where the cyano group reacts with an active methylene (B1212753) group introduced onto a side chain, leading to the formation of fused ring systems like thieno[2,3-b]pyridines. mdpi.com

N-Functionalization of the Pyrazole Ring: The pyrazole ring contains an N-H group that can be alkylated, acylated, or arylated. Introducing substituents at this position can significantly alter the molecule's electronic properties and steric profile, providing another layer of structural diversity. For example, reaction with chloroacetyl chloride can acylate the pyrazole amine, creating a reactive handle for further substitution. mdpi.com

The table below outlines common strategies to increase the molecular complexity of the core framework.

| Strategy | Reactive Site | Reagents | Outcome |

| Hydrazone Formation | Carbohydrazide (-NH₂) | Aromatic/Aliphatic Aldehydes | Schiff Base Derivatives |

| Acylation | Pyrazole Ring (N-H) or Amino Group | Acid Chlorides (e.g., Chloroacetyl chloride) | N-acylated pyrazoles, Amides |

| Intramolecular Cyclization | Cyano Group & Side Chain | Base catalyst | Fused Heterocyclic Systems |

Role as a Precursor in Multi-Component Reactions (MCRs)

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, are highly valued for their efficiency and atom economy. arkat-usa.org Pyrazole derivatives, including carbohydrazides, are excellent candidates for MCRs due to their multiple nucleophilic and electrophilic centers.

This compound or its in-situ generated precursors can participate in various MCRs. For instance, a common MCR involves the reaction of a hydrazine (B178648), a β-ketoester, an aldehyde, and a nitrile (like malononitrile). beilstein-journals.orgmdpi.com This type of reaction, often conducted in a one-pot fashion, can rapidly generate complex fused heterocyclic systems such as pyrano[2,3-c]pyrazoles. beilstein-journals.orgmdpi.com

In a typical scenario, the hydrazine component first reacts with a β-dicarbonyl compound to form a pyrazolone (B3327878) intermediate. nih.gov Simultaneously, the aldehyde and malononitrile (B47326) undergo a Knoevenagel condensation. beilstein-journals.org These two intermediates then combine through a Michael addition followed by cyclization to yield the final, highly substituted heterocyclic product. beilstein-journals.org The use of pyrazole carbohydrazide in such sequences allows for the direct incorporation of the pyrazole core into the final complex molecule, embodying the principles of convergent synthesis. The efficiency of these reactions makes them ideal for creating large libraries of diverse molecules for screening purposes. nih.gov

This table illustrates a generalized MCR involving a pyrazole precursor.

| Component 1 | Component 2 | Component 3 | Component 4 | Catalyst/Conditions | Product Type |

| Hydrazine Hydrate (B1144303) | Ethyl Acetoacetate (B1235776) | Aromatic Aldehyde | Malononitrile | Basic catalyst (e.g., piperidine), often in water or ethanol (B145695) | Pyrano[2,3-c]pyrazole |

| Arylcarbohydrazide | Acetylene (B1199291) Diester | Isocyanide | A second Acetylene Diester | CH₂Cl₂, Room Temperature | Highly Functionalized 1H-Pyrazole |

Conclusion and Future Research Directions in 4 Cyano 1h Pyrazole 3 Carbohydrazide Chemistry

Summary of Key Synthetic Achievements and Methodological Advancements

The synthesis of pyrazole (B372694) carbohydrazide (B1668358) derivatives is a topic of considerable interest in medicinal chemistry. While specific, detailed synthetic procedures for 4-cyano-1H-pyrazole-3-carbohydrazide are not extensively documented in dedicated research articles, general methodologies for analogous structures provide a foundational understanding.

A common and logical approach to the synthesis of pyrazole carbohydrazides involves the reaction of a corresponding pyrazole ester with hydrazine (B178648) hydrate (B1144303). In the case of this compound, the key precursor would be an alkyl 4-cyano-1H-pyrazole-3-carboxylate. The synthesis of this ester can be envisioned through the cyclization of a suitably functionalized precursor, such as an ethoxymethylene-cyanoacetic acid ester derivative, with hydrazine.

One notable methodological advancement in the synthesis of related pyrazole esters is the development of one-pot, multi-component reactions. For instance, the synthesis of highly functionalized pyrano[2,3-c]pyrazole-3-carboxylates has been achieved through a domino four-component reaction of diethyl oxaloacetate, hydrazine, an aldehyde, and malononitrile (B47326). researchgate.net This highlights a trend towards more efficient and atom-economical synthetic routes in pyrazole chemistry.

Furthermore, the synthesis of various pyrazole-4-carbohydrazide derivatives has been reported, often starting from the corresponding carboxylic acid ethyl esters and hydrazine hydrate. researchgate.net However, in some cases, direct conversion can be challenging, necessitating alternative routes such as the reaction of pyrazolo[3,4-d] nih.govchemicalbook.comoxazin-4(1H)-ones with hydrazine hydrate. researchgate.net These examples underscore the methodological nuances and the need for tailored synthetic strategies in pyrazole chemistry.

Identification of Unexplored Reactivity Patterns and Derivatization Pathways

The bifunctional nature of this compound, possessing both a cyano group and a carbohydrazide moiety, presents a rich landscape for chemical exploration. The carbohydrazide group is a versatile functional handle that can undergo a variety of reactions. For instance, it can react with isocyanates to form carboxamides or with carbon disulfide in the presence of a base, followed by treatment with hydrazine, to yield triazole-thiol derivatives.

The cyano group, on the other hand, is also amenable to a range of chemical transformations. It can be hydrolyzed to a carboxylic acid or an amide, reduced to an amine, or participate in cycloaddition reactions. The interplay between the cyano and carbohydrazide functionalities on the pyrazole ring is an area ripe for investigation. For example, intramolecular cyclization reactions involving both groups could lead to novel fused heterocyclic systems.

The reactivity of the pyrazole ring itself, particularly N-alkylation or N-arylation, offers another avenue for derivatization. The products of such reactions could serve as scaffolds for the synthesis of more complex molecules with potential biological activities. The exploration of these derivatization pathways could lead to a library of novel compounds based on the this compound core.

Opportunities for Advancements in Computational Methodologies for Structural and Reactivity Predictions

Computational chemistry has become an indispensable tool in modern chemical research, offering insights into molecular structure, properties, and reactivity. eurasianjournals.com For this compound, computational methods can be employed to predict its three-dimensional structure, electronic properties, and spectroscopic characteristics.

Density Functional Theory (DFT) calculations can provide valuable information about the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity and kinetic stability. researchgate.net Such calculations can also be used to predict vibrational frequencies, which can be correlated with experimental infrared and Raman spectra for structural confirmation.

Molecular docking studies represent another significant opportunity. By modeling the interaction of this compound and its derivatives with the active sites of biological targets, such as enzymes or receptors, it is possible to predict their potential as therapeutic agents. nih.govnih.gov This in silico screening can help to prioritize compounds for synthesis and biological evaluation, thereby accelerating the drug discovery process.

Furthermore, molecular dynamics simulations can be used to study the conformational flexibility of this compound and its interactions with solvent molecules or biological macromolecules over time. eurasianjournals.com The development and application of more accurate force fields and advanced sampling techniques will continue to enhance the predictive power of these computational methodologies.

Prospective Synthetic Applications and Contributions to Organic Synthesis Methodologies

As a functionalized heterocyclic building block, this compound holds considerable promise for applications in organic synthesis. Its carbohydrazide moiety makes it a key precursor for the synthesis of a variety of other heterocyclic systems, including 1,2,4-triazoles and 1,3,4-oxadiazoles, which are known to exhibit a wide range of biological activities.

The presence of the cyano group further enhances its synthetic utility, allowing for its transformation into other functional groups or its participation in ring-forming reactions. The development of novel synthetic methodologies that utilize this compound as a starting material could lead to the efficient construction of complex molecular architectures.

Moreover, the exploration of the chemistry of this compound could contribute to a deeper understanding of the reactivity of multifunctional pyrazole systems. This knowledge can, in turn, inform the design of new synthetic strategies and the development of novel reagents for organic synthesis. The unique combination of functional groups in this compound makes it a valuable tool for the synthetic chemist and a promising scaffold for the discovery of new bioactive molecules.

Q & A

Q. What are the established synthetic routes for 4-cyano-1H-pyrazole-3-carbohydrazide, and how can reaction conditions be optimized?

The compound can be synthesized via the Vilsmeier-Haack reaction, a method validated for analogous pyrazole-4-carbaldehyde derivatives. Starting from 3-methyl-1-aryl-1H-pyrazol-5(4H)-one, treatment with DMF/POCl3 generates the aldehyde intermediate, which is subsequently reacted with hydrazine hydrate to introduce the carbohydrazide moiety . Optimization involves adjusting stoichiometric ratios (e.g., hydrazine equivalents), temperature (reflux vs. ambient), and catalysts (e.g., acetic acid or iodine) to improve yield and purity .

Q. Which analytical techniques are critical for characterizing this compound?

Key techniques include:

- NMR spectroscopy : Confirm regiochemistry and functional group integrity (e.g., cyano at C4, carbohydrazide at C3).

- Mass spectrometry (MS) : Validate molecular weight and fragmentation patterns.

- X-ray crystallography : Resolve ambiguities in molecular geometry using SHELXL for refinement, particularly for tautomeric forms or hydrogen-bonding networks .

Q. How should solubility and stability be assessed for this compound in experimental settings?

Solubility screening in polar (DMSO, methanol) and non-polar solvents (chloroform) is essential. Stability tests under varying pH, temperature, and light exposure should be conducted, with HPLC monitoring degradation products. Store lyophilized samples at -20°C in anhydrous conditions to prevent hydrolysis .

Advanced Research Questions

Q. How can computational methods like DFT elucidate the electronic properties of this compound?

Density Functional Theory (DFT) with gradient-corrected functionals (e.g., Becke’s exchange-energy approximation) models electron density distribution, frontier molecular orbitals, and reactive sites. Basis sets like 6-311+G(d,p) and solvent-effect corrections (e.g., PCM) enhance accuracy for predicting spectroscopic behavior or tautomeric equilibria .

Q. What strategies resolve contradictions between experimental and computational spectroscopic data?

Employ iterative validation:

Q. How can structure-activity relationship (SAR) studies be designed for bioactivity screening?

Modify substituents systematically:

Q. What crystallographic challenges arise during structure determination, and how are they addressed?

Challenges include twinning, disorder, or weak diffraction. Solutions:

- Use SHELXD/SHELXE for robust phase determination in low-resolution datasets.

- Apply TWINLAW in SHELXL to model twinned crystals.

- Validate hydrogen-bonding networks with difference Fourier maps .

Q. How are hazardous intermediates managed during large-scale synthesis?

- Safety protocols : Use fume hoods for POCl3 or hydrazine handling; PPE (gloves, goggles) is mandatory.

- Waste disposal : Neutralize acidic byproducts with bicarbonate before disposal.

- Process optimization : Replace toxic reagents (e.g., POCl3) with greener alternatives like PCl3 in controlled conditions .

Methodological Tables

Q. Table 1. Synthetic Optimization Parameters for Vilsmeier-Haack Reaction

| Parameter | Typical Range | Impact on Yield |

|---|---|---|

| POCl3 Equivalents | 1.2–2.0 | Maximizes aldehyde formation |

| Reaction Temperature | 80–100°C | Higher temps reduce side products |

| Hydrazine Equivalents | 1.5–3.0 | Excess improves carbohydrazide conversion |

Q. Table 2. Key DFT Parameters for Electronic Structure Analysis

| Functional | Basis Set | Solvent Model |

|---|---|---|

| B3LYP | 6-311+G(d,p) | PCM (Water) |

| ωB97X-D | def2-TZVP | SMD (DMSO) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products